Cas no 2229454-20-8 ((2-hydroxy-5-nitrophenyl)methanesulfonamide)
(2-hydroxy-5-nitrophenyl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- (2-hydroxy-5-nitrophenyl)methanesulfonamide
- SCHEMBL8012475
- 2229454-20-8
- EN300-1990691
-
- Inchi: 1S/C7H8N2O5S/c8-15(13,14)4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2,(H2,8,13,14)
- InChI Key: UNFWYPCZMHNTRD-UHFFFAOYSA-N
- SMILES: S(CC1C(=CC=C(C=1)[N+](=O)[O-])O)(N)(=O)=O
Computed Properties
- Exact Mass: 232.01539253g/mol
- Monoisotopic Mass: 232.01539253g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 135Ų
(2-hydroxy-5-nitrophenyl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1990691-1g |
(2-hydroxy-5-nitrophenyl)methanesulfonamide |
2229454-20-8 | 1g |
$1014.0 | 2023-09-16 | ||
| Enamine | EN300-1990691-5g |
(2-hydroxy-5-nitrophenyl)methanesulfonamide |
2229454-20-8 | 5g |
$2940.0 | 2023-09-16 | ||
| Enamine | EN300-1990691-10g |
(2-hydroxy-5-nitrophenyl)methanesulfonamide |
2229454-20-8 | 10g |
$4360.0 | 2023-09-16 | ||
| Enamine | EN300-1990691-0.05g |
(2-hydroxy-5-nitrophenyl)methanesulfonamide |
2229454-20-8 | 0.05g |
$851.0 | 2023-09-16 | ||
| Enamine | EN300-1990691-0.1g |
(2-hydroxy-5-nitrophenyl)methanesulfonamide |
2229454-20-8 | 0.1g |
$892.0 | 2023-09-16 | ||
| Enamine | EN300-1990691-0.25g |
(2-hydroxy-5-nitrophenyl)methanesulfonamide |
2229454-20-8 | 0.25g |
$933.0 | 2023-09-16 | ||
| Enamine | EN300-1990691-0.5g |
(2-hydroxy-5-nitrophenyl)methanesulfonamide |
2229454-20-8 | 0.5g |
$974.0 | 2023-09-16 | ||
| Enamine | EN300-1990691-1.0g |
(2-hydroxy-5-nitrophenyl)methanesulfonamide |
2229454-20-8 | 1g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-1990691-2.5g |
(2-hydroxy-5-nitrophenyl)methanesulfonamide |
2229454-20-8 | 2.5g |
$1988.0 | 2023-09-16 | ||
| Enamine | EN300-1990691-5.0g |
(2-hydroxy-5-nitrophenyl)methanesulfonamide |
2229454-20-8 | 5g |
$2940.0 | 2023-06-01 |
(2-hydroxy-5-nitrophenyl)methanesulfonamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on (2-hydroxy-5-nitrophenyl)methanesulfonamide
Chemical Profile of (2-hydroxy-5-nitrophenyl)methanesulfonamide (CAS No. 2229454-20-8)
(2-hydroxy-5-nitrophenyl)methanesulfonamide, identified by its CAS number 2229454-20-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of methanesulfonamides, which are widely recognized for their diverse pharmacological properties and potential applications in drug development. The structural features of this molecule, particularly the presence of both hydroxyl and nitro substituents on the phenyl ring, contribute to its unique reactivity and biological activity.
The< strong> (2-hydroxy-5-nitrophenyl)methanesulfonamide molecule exhibits a distinct chemical profile that makes it a valuable candidate for further investigation. The hydroxyl group at the 2-position and the nitro group at the 5-position of the phenyl ring create a system that is highly susceptible to various chemical transformations, including nucleophilic substitution and redox reactions. These properties have been exploited in several synthetic protocols, enabling the development of novel derivatives with enhanced biological activity.
In recent years, there has been growing interest in exploring the pharmacological potential of< strong> (2-hydroxy-5-nitrophenyl)methanesulfonamide. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for therapeutic applications. Specifically, research has indicated that it may interfere with the activity of enzymes involved in inflammatory pathways, potentially leading to novel treatments for conditions such as arthritis and other inflammatory disorders.
The< strong> nitro group in the< strong> (2-hydroxy-5-nitrophenyl)methanesulfonamide structure is particularly noteworthy, as nitroaromatic compounds have a long history of use in medicinal chemistry. The nitro group can be reduced to an amine, which can then be further functionalized to produce more complex molecules. This reactivity has been harnessed in several synthetic strategies, allowing for the creation of derivatives with tailored biological properties.
Additionally, the< strong> hydroxyl group in< strong> (2-hydroxy-5-nitrophenyl)methanesulfonamide contributes to its solubility and interaction with biological targets. Hydroxyl-containing compounds are often more soluble in polar solvents, which facilitates their absorption and distribution within biological systems. This property is particularly important for drug development, as it ensures that the compound can reach its target site effectively.
The synthesis of< strong> (2-hydroxy-5-nitrophenyl)methanesulfonamide involves several key steps that highlight its complexity and the sophistication of modern synthetic chemistry. The process typically begins with the nitration of phenol derivatives, followed by sulfonation and subsequent amide formation. Each step requires careful optimization to ensure high yields and purity, underscoring the importance of meticulous synthetic planning.
In academic research,< strong> (2-hydroxy-5-nitrophenyl)methanesulfonamide has been used as a building block for more complex molecules. Its structural features allow for diverse modifications, enabling researchers to explore new chemical space and discover novel therapeutic agents. For instance, by introducing additional functional groups or altering the substitution pattern on the phenyl ring, scientists can generate derivatives with enhanced potency or selectivity against specific biological targets.
The pharmacokinetic properties of< strong> (2-hydroxy-5-nitrophenyl)methanesulfonamide are also subjects of intense investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have begun to unravel these processes, providing insights into how< strong> (2-hydroxy-5-nitrophenyl)methanesulfonamide behaves within biological systems.
In conclusion,< strong>(2-hydroxy-5-nitrophenyl)methanesulfonamide (CAS No. 2229454-20-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover its pharmacological properties and synthetic possibilities,< strong>(2-hydroxy-5-nitrophenyl)methanesulfonamide is poised to play an important role in future therapeutic strategies.
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